Cas no 83551-93-3 (rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)

rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- L-PROLINE, 4-(PHENYLMETHYL)-, 1,1-DIMETHYLETHYL ESTER, CIS-
- rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate
- 83551-93-3
- EN300-27728533
-
- インチ: InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-10-13(11-17-14)9-12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3/t13-,14-/m0/s1
- InChIKey: DPSFDTXHIZCQFH-KBPBESRZSA-N
計算された属性
- せいみつぶんしりょう: 261.172878976Da
- どういたいしつりょう: 261.172878976Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 38.3Ų
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728533-5g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 5g |
$2525.0 | 2023-09-10 | ||
Enamine | EN300-27728533-1g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 1g |
$871.0 | 2023-09-10 | ||
Enamine | EN300-27728533-2.5g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
Enamine | EN300-27728533-10g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 10g |
$3746.0 | 2023-09-10 | ||
Enamine | EN300-27728533-0.5g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
Enamine | EN300-27728533-10.0g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
Enamine | EN300-27728533-5.0g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
Enamine | EN300-27728533-1.0g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
Enamine | EN300-27728533-0.25g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
Enamine | EN300-27728533-0.05g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 0.05g |
$732.0 | 2025-03-19 |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylateに関する追加情報
Professional Introduction to Rac-Tert-Butyl (2R,4R)-4-Benzylpyrrolidine-2-Carboxylate (CAS No. 83551-93-3)
Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate, identified by its CAS number 83551-93-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate features a chiral center at the 2-position and another at the 4-position, making it a racemic mixture of enantiomers. The presence of these stereocenters contributes to its complex chemical behavior and biological interactions. The tert-butyl and benzyl substituents further enhance its molecular complexity, influencing both its physical properties and its potential biological effects.
In recent years, there has been a growing interest in developing novel chiral compounds for pharmaceutical applications. Pyrrolidine derivatives have been extensively studied due to their role as key intermediates in the synthesis of various bioactive molecules. The specific configuration of Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate makes it a valuable building block for further chemical modifications and functionalization, enabling the design of more sophisticated drug candidates.
One of the most compelling aspects of this compound is its potential in the development of central nervous system (CNS) therapeutics. Pyrrolidine-based scaffolds have been implicated in the synthesis of drugs targeting neurological disorders such as depression, anxiety, and neurodegenerative diseases. The enantiomeric purity and stereochemical integrity of Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate are crucial factors that determine its efficacy and safety profile in preclinical and clinical studies.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for complex pyrrolidine derivatives. The use of asymmetric synthesis techniques has allowed researchers to obtain enantiomerically enriched forms of this compound, which are essential for evaluating their pharmacological properties without interference from racemic impurities. These advancements have opened new avenues for drug discovery and development in the pharmaceutical industry.
The pharmacological profile of Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate has been the subject of numerous preclinical studies. Researchers have explored its interactions with various biological targets, including enzymes and receptors involved in neurotransmitter signaling. Initial findings suggest that this compound may exhibit potent effects on monoamine oxidase (MAO) inhibitors and other CNS-active agents, making it a promising candidate for further investigation.
In addition to its potential applications in CNS therapy, Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate has also shown promise in other therapeutic areas. Its structural features make it a versatile intermediate for synthesizing compounds with anti-inflammatory, analgesic, and anti-cancer properties. The benzyl group, in particular, has been associated with enhanced binding affinity to certain biological targets, which could improve the overall potency of derived drug molecules.
The synthesis of complex pyrrolidine derivatives like Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate often requires multi-step reactions involving advanced catalytic systems and protective group strategies. Recent innovations in transition metal catalysis have provided more efficient routes for constructing these molecules, reducing reaction times and improving yields. These advancements not only facilitate the production of high-quality intermediates but also contribute to cost-effective drug development processes.
The safety and efficacy of any pharmaceutical compound must be rigorously evaluated through comprehensive toxicological studies. While Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate has shown promise in preclinical models, further research is needed to assess its long-term effects and potential side reactions. Collaborative efforts between synthetic chemists, pharmacologists, and clinicians are essential for translating laboratory findings into safe and effective therapeutic interventions.
The role of computational chemistry and molecular modeling has become increasingly important in the design and optimization of drug candidates like Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate. These tools allow researchers to predict binding affinities, metabolic stability, and other pharmacokinetic parameters before conducting expensive experimental trials. By integrating computational methods with traditional wet chemistry approaches, scientists can accelerate the drug discovery pipeline and reduce attrition rates during development.
In conclusion, Rac-Tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxyllate (CAS No. 83551-93-3) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure and stereochemical configuration make it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in future drug development efforts.
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